

# Propoxycarbazone-Sodium: An In-depth Technical Guide to its Degradation Pathways

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## Compound of Interest

Compound Name: *Propoxycarbazone sodium*

Cat. No.: *B136408*

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## Introduction

Propoxycarbazone-sodium, a post-emergence herbicide from the sulfonylamino-carbonyl-triazolinone group, is utilized for the control of grass and broadleaf weeds in various cereal crops. Its environmental fate, particularly its degradation in soil and water, is a critical aspect of its overall toxicological and environmental profile. This technical guide provides a comprehensive overview of the degradation pathways of propoxycarbazone-sodium, detailing the chemical transformations it undergoes in various environmental compartments. The information presented herein is intended to support research, environmental risk assessment, and the development of related chemical entities.

## Chemical Structure

Propoxycarbazone-sodium has the chemical formula  $C_{15}H_{17}N_4NaO_7S$ .<sup>[1][2]</sup> Its structure consists of a triazolinone ring linked to a phenylsulfonylurea moiety.

## Degradation in Soil

The degradation of propoxycarbazone-sodium in soil is a multifaceted process influenced by both microbial activity and abiotic factors. The persistence of this herbicide in soil is generally considered to be low to moderate.

## Aerobic Soil Metabolism

Under aerobic conditions, propoxycarbazone-sodium degrades with reported half-lives ranging from 31 to 103 days.[3] The rate of degradation is influenced by soil properties, with faster dissipation observed in soils with higher organic carbon content. The primary degradation pathway involves the cleavage of the sulfonylurea bridge, leading to the formation of several key metabolites.

### Key Soil Metabolites:

- N-methylpropoxytriazolinone: A major metabolite formed through the breakdown of the parent molecule.[1]
- Propoxycarbazone-sulfonamide methyl ester: An intermediate product of the degradation process.
- Sulfonamide acid: Resulting from the hydrolysis of the ester group.
- Saccharin: A further breakdown product.
- 4-hydroxysaccharin: A hydroxylated derivative of saccharin.

## Anaerobic Soil Metabolism

Information on the anaerobic degradation of propoxycarbazone-sodium is less prevalent in publicly available literature. However, regulatory summary documents indicate that it can be transformed by anaerobic microorganisms.

## Degradation in Aquatic Systems

Propoxycarbazone-sodium is relatively persistent in aquatic environments and is stable to hydrolysis under typical environmental pH conditions.[1] The primary routes of degradation in water are photolysis and, to a lesser extent, microbial degradation.

## Photodegradation

In the presence of light, propoxycarbazone-sodium undergoes photodegradation. Laboratory studies have shown environmental half-lives in water ranging from 37 to 94 days.[4][5] The

degradation kinetics in water often follow pseudo-first-order kinetics.[3][6] Advanced Oxidation Processes (AOPs), such as those involving ozone, UV radiation, and hydrogen peroxide, have been shown to significantly accelerate the degradation of propoxycarbazone-sodium in water. [3][6]

Key Aquatic Degradation Product:

- Propoxycarbazone-carboxylic acid: A major and stable metabolite formed during aqueous metabolism experiments.[4]

## Degradation in Plants

In plants, such as wheat, propoxycarbazone-sodium is metabolized into several compounds. The primary metabolic pathway involves hydroxylation and hydrolysis.

Key Plant Metabolites:

- 2-Hydroxypropoxy MKH 6561 (M01): The predominant metabolite identified in wheat.[7]
- N-desmethyl MKH 6561 (M03): Formed through demethylation.[7]
- Sulfonamide methyl ester (M05): An intermediate from the cleavage of the sulfonylurea bridge.[7]
- Sulfonamide acid (M06): Formed by the hydrolysis of the methyl ester.[7]
- Saccharin (M07): A further degradation product.[7]

## Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of propoxycarbazone-sodium.

Matrix	Condition	Parameter	Value	Reference
Soil	Aerobic	DT <sub>50</sub> (Half-life)	31 - 103 days	[3]
Soil	Field Dissipation	DT <sub>50</sub> (Half-life)	4 - 54 days	[4]
Water	Aqueous Photolysis (pH 7)	DT <sub>50</sub> (Half-life)	37 - 94 days	[4][5]
Water	Fenton Process (14 mM H <sub>2</sub> O <sub>2</sub> )	DT <sub>50</sub> (Half-life)	5 seconds	[3][6]

## Experimental Protocols

Detailed experimental protocols for studying the degradation of propoxycarbazone-sodium should follow internationally recognized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

### Hydrolysis Study (Adapted from OECD Guideline 111)

- Objective: To determine the rate of abiotic hydrolysis of propoxycarbazone-sodium at different pH values.
- Materials: Propoxycarbazone-sodium, sterile buffer solutions (pH 4, 7, and 9), analytical standards of potential hydrolysis products, HPLC-MS/MS or equivalent analytical instrumentation.
- Procedure:
  - Prepare solutions of propoxycarbazone-sodium in the respective buffer solutions in sterile, light-protected containers.
  - Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.
  - At specified time intervals, withdraw aliquots from each solution.
  - Analyze the aliquots for the concentration of propoxycarbazone-sodium and any identified degradation products using a validated analytical method.

- Determine the rate constant and half-life of hydrolysis at each pH.

## Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

- Objective: To determine the rate and pathway of propoxycarbazone-sodium degradation in soil under aerobic conditions.
- Materials: Radiolabeled ( $[^{14}\text{C}]$ ) propoxycarbazone-sodium, representative soil types, controlled environment chamber, extraction solvents, analytical instrumentation (LSC, HPLC, MS).
- Procedure:
  - Treat fresh soil samples with  $[^{14}\text{C}]$ propoxycarbazone-sodium.
  - Incubate the treated soil in the dark at a constant temperature and moisture level, ensuring aerobic conditions.
  - At various time points, extract replicate soil samples using an appropriate solvent system (e.g., acetonitrile/water).
  - Analyze the extracts to quantify the parent compound and metabolites.
  - Characterize and identify the metabolites using chromatographic and spectrometric techniques.
  - Determine the dissipation half-life ( $\text{DT}_{50}$ ) of propoxycarbazone-sodium and the formation and decline of major metabolites.

## Photodegradation Study in Water (Adapted from OECD Guideline 316)

- Objective: To determine the rate of direct photodegradation of propoxycarbazone-sodium in water.

- Materials: Propoxycarbazone-sodium, purified water, a light source simulating natural sunlight (e.g., xenon arc lamp), quartz reaction vessels, analytical instrumentation.
- Procedure:
  - Prepare an aqueous solution of propoxycarbazone-sodium in quartz vessels.
  - Expose the solutions to the light source under controlled temperature conditions.
  - Run parallel control samples incubated in the dark.
  - At selected time intervals, sample the solutions and analyze for the concentration of the parent compound.
  - Calculate the photodegradation rate constant and half-life.

## Analytical Methodology: QuEChERS Extraction and UHPLC-MS/MS Analysis

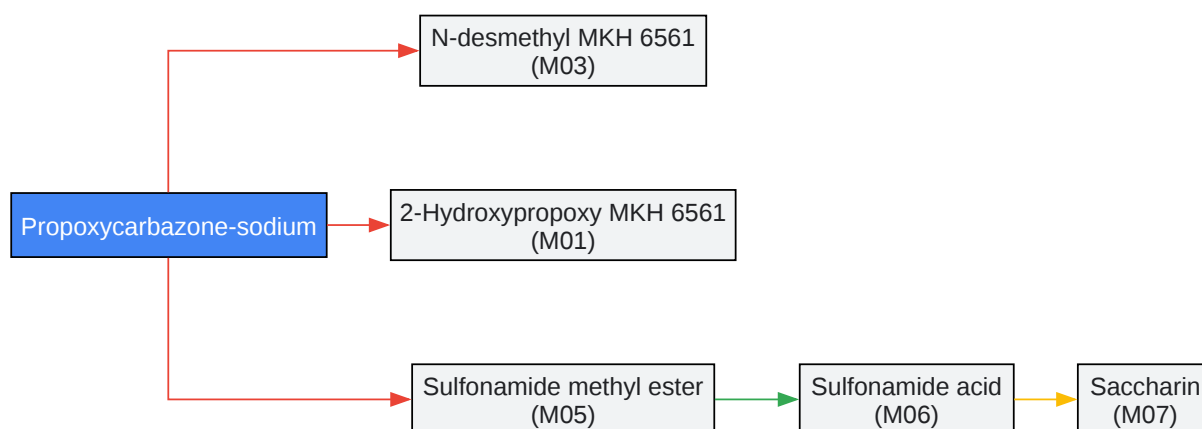
A validated method for the determination of propoxycarbazone-sodium and its metabolite, 2-hydroxy-propoxycarbazone, in various matrices has been established using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).<sup>[8]</sup>

- Extraction (QuEChERS):
  - Homogenize the sample (e.g., soil, plant material).
  - Add water and acetonitrile to a subsample in a centrifuge tube.
  - Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.
  - Centrifuge to separate the layers.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Take an aliquot of the acetonitrile supernatant.

- Add a d-SPE sorbent (e.g., primary secondary amine (PSA), C18) and magnesium sulfate.
- Vortex and centrifuge.
- Analysis (UHPLC-MS/MS):
  - Filter the cleaned extract.
  - Inject an aliquot into the UHPLC-MS/MS system for quantification.

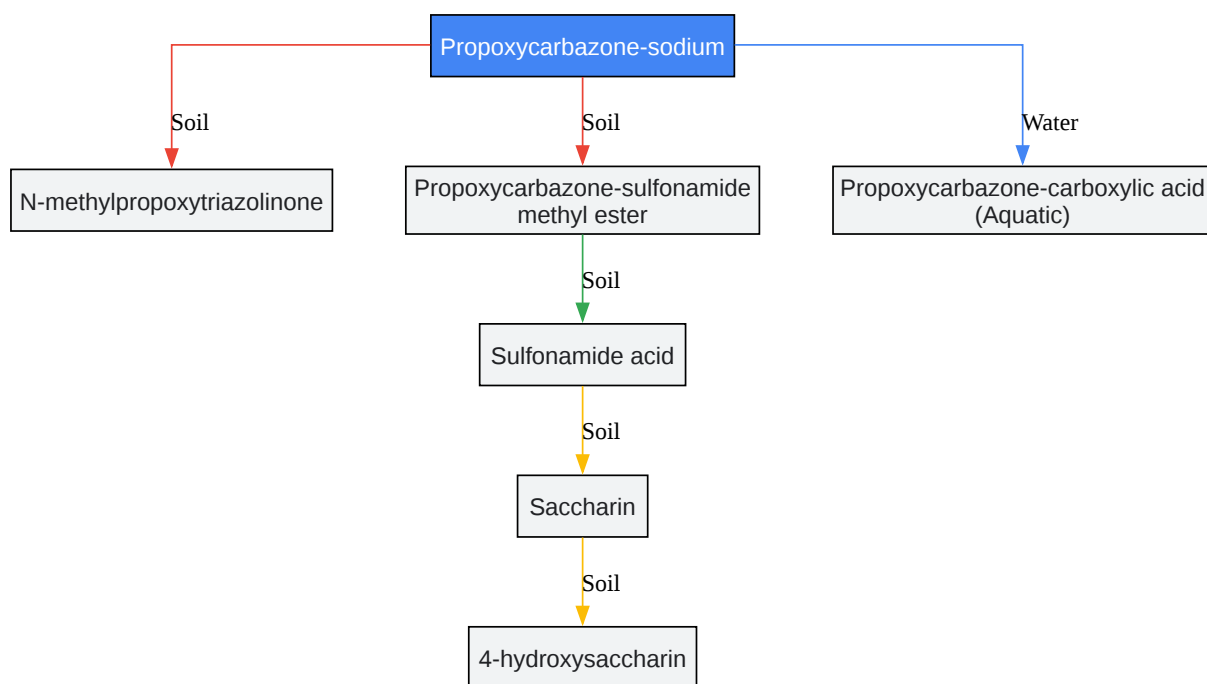
## Visualizing the Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed degradation pathways of propoxycarbazone-sodium in different environments.

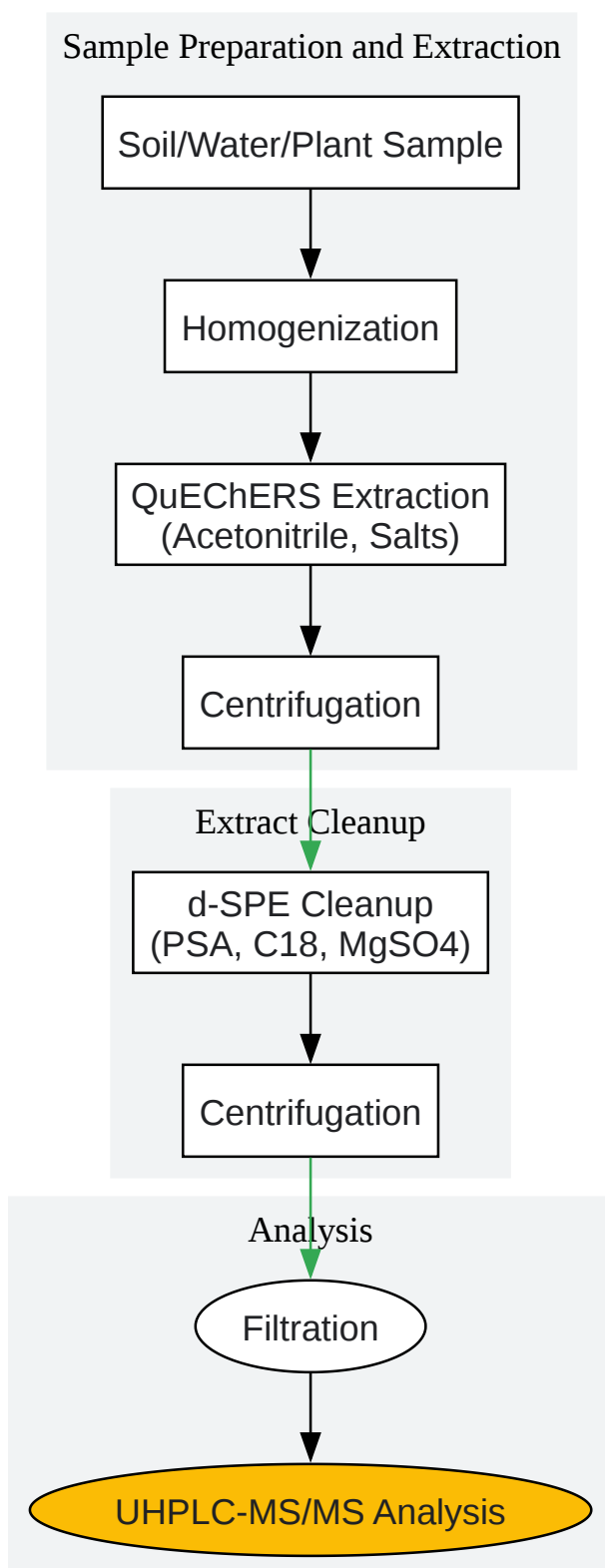


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Caption: Proposed metabolic pathway of propoxycarbazone-sodium in plants.







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